molecular formula C22H18O5 B14211826 5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- CAS No. 629655-46-5

5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl-

Cat. No.: B14211826
CAS No.: 629655-46-5
M. Wt: 362.4 g/mol
InChI Key: YJAIOMGNLBZZGQ-UHFFFAOYSA-N
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Description

5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- is a chemical compound known for its unique structure and properties It belongs to the class of naphthacenediones, which are characterized by a tetracyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the methylation of 5,12-Naphthacenedione, followed by the introduction of methoxy groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the naphthacenedione to hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthacenediones and hydroquinones, which can be further utilized in synthetic chemistry.

Scientific Research Applications

5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound also affects various signaling pathways within the cell, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6,11-Dihydroxy-5,12-naphthacenedione
  • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-

Uniqueness

5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

629655-46-5

Molecular Formula

C22H18O5

Molecular Weight

362.4 g/mol

IUPAC Name

1,6,11-trimethoxy-8-methyltetracene-5,12-dione

InChI

InChI=1S/C22H18O5/c1-11-8-9-12-14(10-11)22(27-4)17-18(21(12)26-3)20(24)16-13(19(17)23)6-5-7-15(16)25-2/h5-10H,1-4H3

InChI Key

YJAIOMGNLBZZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3C(=C2OC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC

Origin of Product

United States

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